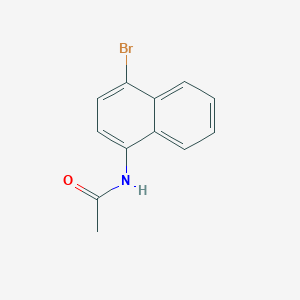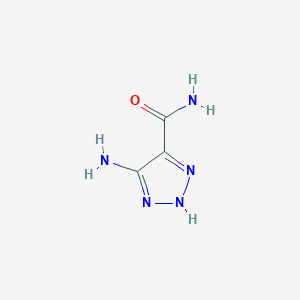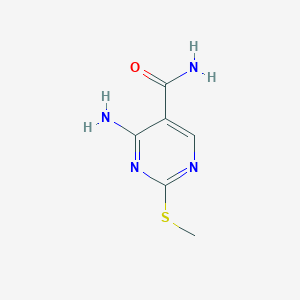
1-Acetamido-4-bromonaphthalene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Acetamido-4-bromonaphthalene involves multiple steps, including acetylation, bromination, and specific reactions tailored to introduce or modify functional groups on the naphthalene ring. Studies have demonstrated methodologies for the synthesis of various bromonaphthalene derivatives, indicating a broad spectrum of chemical manipulations possible on the naphthalene scaffold (Sherekar et al., 2021; Hou Hao-qing, 2009).
Molecular Structure Analysis
The molecular structure of bromonaphthalene derivatives has been extensively studied through various analytical techniques. The crystal structure of related compounds, such as 1,4-dibromonaphthalene, reveals important details about the arrangement of molecules in the solid state, including bond lengths and angles, which are crucial for understanding the compound's reactivity and properties (Trotter, 1961).
Chemical Reactions and Properties
1-Acetamido-4-bromonaphthalene and its analogs participate in a variety of chemical reactions, showcasing their versatility as intermediates in organic synthesis. For example, reactions involving cyclopropanation, addition to pyridine, and activation of sp3 C–H bonds have been reported, highlighting the compound's potential in constructing complex molecular architectures (Perera et al., 2023).
Physical Properties Analysis
The physical properties of 1-Acetamido-4-bromonaphthalene derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The packing of molecules in the crystal lattice and the presence of functional groups significantly affect these properties, as seen in studies on dibromonaphthalenes (Bellows & Prasad, 1977).
Chemical Properties Analysis
The chemical properties of 1-Acetamido-4-bromonaphthalene, such as reactivity, stability, and interaction with other molecules, are key to its applications in synthesis and material science. Investigations into the reactivity patterns of bromonaphthalene derivatives provide insight into the mechanisms of halogenation, debromination, and bromine migration, which are critical for the strategic modification of the naphthalene core (Giles et al., 1994).
Scientific Research Applications
Phosphorescence and Inclusion Complex Formation
Kinetics of Inclusion with β-Cyclodextrin : The study of the phosphorescence of halonaphthalenes, including 1-bromonaphthalene, in nitrogen-purged aqueous solutions containing β-cyclodextrin showed observable phosphorescence. The presence of β-cyclodextrin significantly inhibits the quenching of halonaphthalene phosphorescence, indicating a guest-host complex formation. This is crucial for understanding the interaction dynamics in various chemical processes (Turro et al., 1982).
Properties in Aqueous β-Cyclodextrin Solution : Research focusing on the intense room temperature phosphorescence of 1-bromonaphthalene in aqueous β-cyclodextrin solutions has provided insights into the formation of inclusion complexes and their analytical applications. This study emphasizes the phosphorescence properties which can be manipulated under various conditions for analytical purposes (Du et al., 1997).
Safety and Hazards
properties
IUPAC Name |
N-(4-bromonaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKNHPXAMTURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284777 | |
| Record name | 1-Acetamido-4-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamido-4-bromonaphthalene | |
CAS RN |
91394-66-0 | |
| Record name | 91394-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetamido-4-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromo-1-naphthyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)







